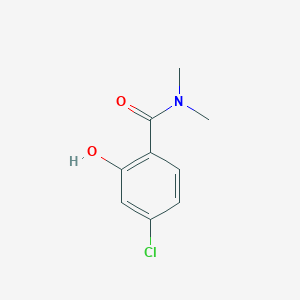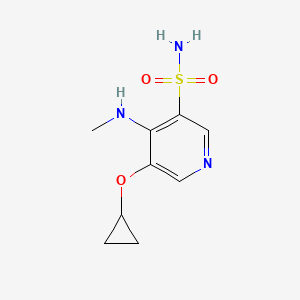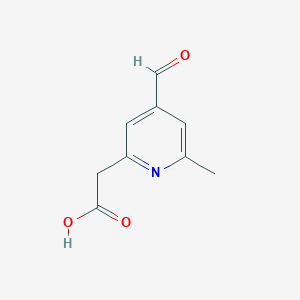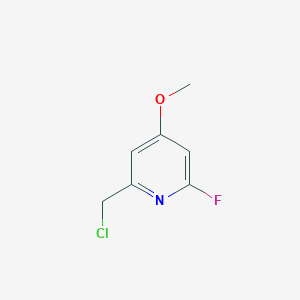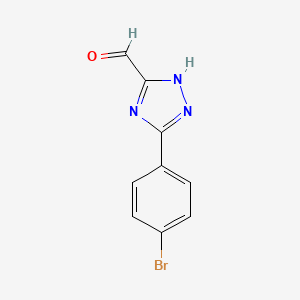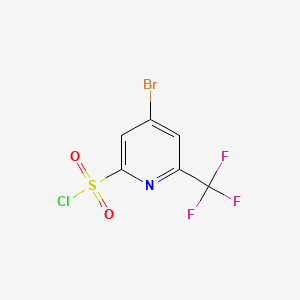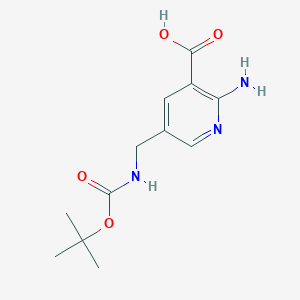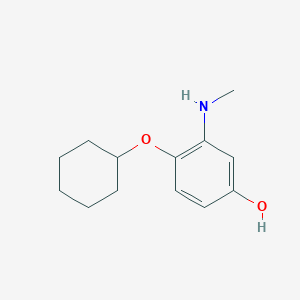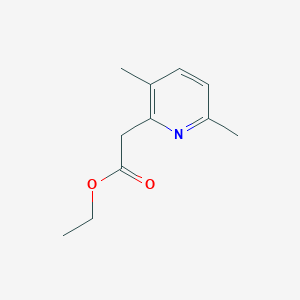
Ethyl (3,6-dimethylpyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3,6-dimethylpyridin-2-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research and development settings and is not intended for direct human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,6-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,6-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3,6-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 3,6-dimethylpyridine-2-carboxylic acid and ethanol.
Reduction: 3,6-dimethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl (3,6-dimethylpyridin-2-YL)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl (3,6-dimethylpyridin-2-YL)acetate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridine ring can act as a ligand, binding to metal ions or interacting with enzyme active sites .
Comparación Con Compuestos Similares
Ethyl (3,6-dimethylpyridin-2-YL)acetate can be compared to other esters and pyridine derivatives:
Ethyl acetate: A simpler ester used as a solvent in various chemical reactions.
3,6-dimethylpyridine: The parent compound without the ester functional group, used in organic synthesis.
Pyridine: The basic heterocyclic compound, widely used in organic chemistry.
This compound is unique due to its combination of the ester functional group and the substituted pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-(3,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-9(3)12-10/h5-6H,4,7H2,1-3H3 |
Clave InChI |
RGYPPKLOJYOTPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


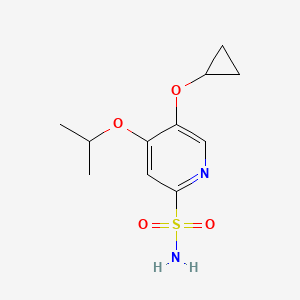
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

